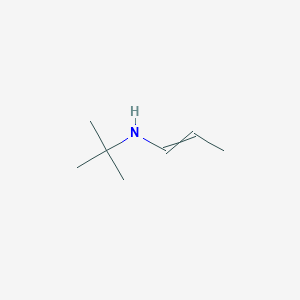

2-methyl-N-prop-1-enylpropan-2-amine

Description

Nomenclature and Structural Representation in Scholarly Contexts

The systematic naming of organic compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, which ensure unambiguous communication of molecular structures. libretexts.org For amines, these rules can be complex due to the existence of multiple naming conventions. libretexts.org Amines are fundamentally derivatives of ammonia, with one or more hydrogen atoms replaced by alkyl or aryl groups. libretexts.org They are classified as primary (1°), secondary (2°), or tertiary (3°) based on the number of carbon substituents attached to the nitrogen atom. pressbooks.pub

In the case of 2-methyl-N-prop-1-enylpropan-2-amine, the name itself provides a precise description of its structure. The parent chain is a propan-2-amine, indicating a three-carbon chain with the amino group attached to the second carbon. The prefix "2-methyl" signifies a methyl group also attached to the second carbon of this propane (B168953) chain. The "N-prop-1-enyl" designation indicates that a prop-1-enyl group is bonded to the nitrogen atom. This makes the compound a tertiary amine, as the nitrogen is bonded to three carbon atoms. pressbooks.pub

The structural representation is crucial for understanding the steric and electronic properties of the molecule. The presence of a tertiary amine with a bulky tert-butyl-like group (the 2-methylpropan-2-amine moiety) and an unsaturated prop-1-enyl group suggests a molecule with significant steric hindrance around the nitrogen atom.

Chemical Classification and Relevance within Unsaturated Amine Chemistry

This compound falls under the classification of an unsaturated tertiary amine. The presence of the carbon-carbon double bond in the prop-1-enyl group makes it an enamine. Enamines are a class of unsaturated compounds that are characterized by an amino group attached to a carbon atom that is double-bonded to another carbon atom. solubilityofthings.com They are valuable intermediates in organic synthesis, known for their nucleophilic character at the α-carbon position, which allows for a variety of carbon-carbon bond-forming reactions. solubilityofthings.com

The relevance of this compound within unsaturated amine chemistry lies in its potential to exhibit unique reactivity due to the specific substitution pattern. The steric bulk provided by the 2-methylpropan-2-amine group could influence the stereochemical outcome of reactions involving the enamine moiety. Furthermore, the electronic properties of the nitrogen atom, influenced by both the alkyl and alkenyl substituents, would play a crucial role in its basicity and nucleophilicity.

Historical Context of Research on Prop-1-enylamine Derivatives (General Overview)

Research into prop-1-enylamine derivatives is part of the broader history of the study of enamines and unsaturated amines. The pioneering work on the chemistry of enamines in the mid-20th century, notably by Gilbert Stork, laid the foundation for their use as versatile synthetic intermediates. This research demonstrated the ability of enamines, formed from the reaction of secondary amines with aldehydes or ketones, to undergo alkylation and acylation reactions.

Significance of the this compound Scaffold within Broader Organic Synthesis

The structural scaffold of this compound presents several features that could be of significant interest in organic synthesis. The enamine functionality is a well-established synthetic tool. The nucleophilic character of the β-carbon of the enamine allows it to react with a wide range of electrophiles.

The bulky 2-methylpropan-2-amine substituent could serve as a sterically directing group, influencing the facial selectivity of reactions at the double bond. This could be particularly valuable in asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is paramount. Furthermore, the tertiary amine itself can act as a base or a nucleophile in various transformations. The cleavage of the enamine to a ketone and a secondary amine is also a synthetically useful transformation.

The synthesis of α-branched amines is an area of significant interest due to their prevalence in pharmaceuticals and natural products. acs.org The scaffold of this compound, being a highly branched amine, could serve as a precursor or a building block in the synthesis of such complex molecules.

Overview of Current Research Trends in Highly Branched and Unsaturated Amines

Current research in the field of highly branched and unsaturated amines is focused on several key areas. There is a continuous drive to develop more efficient and selective methods for their synthesis. This includes the use of transition-metal catalysis, organocatalysis, and biocatalysis to achieve high levels of chemo-, regio-, and stereoselectivity. acs.org For instance, catalytic methods for the haloamination of olefins have emerged as a powerful tool for introducing both a halogen and an amino group across a double bond. mdpi.com

Another significant trend is the application of these complex amines in the synthesis of biologically active molecules. The unique steric and electronic properties of highly branched amines can impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates. Research is also directed towards understanding the fundamental reactivity of these molecules, including their conformational preferences and the influence of steric hindrance on their chemical behavior. The development of one-pot biocatalytic cascades for the synthesis of chiral amines from unsaturated ketones is a testament to the ongoing innovation in this field. acs.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H15N |

|---|---|

Molecular Weight |

113.20 g/mol |

IUPAC Name |

2-methyl-N-prop-1-enylpropan-2-amine |

InChI |

InChI=1S/C7H15N/c1-5-6-8-7(2,3)4/h5-6,8H,1-4H3 |

InChI Key |

DWNKWLDUVCHXTD-UHFFFAOYSA-N |

Canonical SMILES |

CC=CNC(C)(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methyl N Prop 1 Enylpropan 2 Amine

Target-Oriented Synthesis Approaches

Target-oriented synthesis focuses on the efficient construction of a specific molecule through carefully planned reaction sequences. For 2-methyl-N-prop-1-enylpropan-2-amine, several key disconnections can be envisaged, leading to a variety of synthetic strategies.

Direct Reductive Amination Pathways for Alkene-Containing Amines

Reductive amination is a powerful and widely used method for the formation of C-N bonds. google.com In the context of synthesizing this compound, this would involve the reaction of propenal (acrolein) with tert-butylamine (B42293), followed by reduction of the initially formed enamine or iminium ion.

A general process for preparing unsymmetrical secondary tert-butylamines involves reacting an aldehyde with tert-butylamine and hydrogen in the presence of a hydrogenation catalyst in the liquid phase. google.com This method is particularly advantageous as tert-butylamine can be supplied in liquid form. google.com The reaction is typically carried out under pressure and may benefit from the use of an inert solvent such as N-methylpyrrolidone or ethers like tetrahydrofuran. google.com

A key challenge in this approach is the selective reduction of the C=N bond without affecting the C=C bond of the prop-1-enyl group. The choice of reducing agent and catalyst is therefore critical.

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Catalyst | Typical Reaction Conditions | Selectivity for C=N vs. C=C |

| Hydrogen (H₂) | Palladium on Carbon (Pd/C) | Pressurized H₂ gas, various solvents | Can lead to alkene reduction |

| Hydrogen (H₂) | Platinum on Carbon (Pt/C) | Pressurized H₂ gas, various solvents | Can lead to alkene reduction |

| Sodium Borohydride (NaBH₄) | Methanol (MeOH) | Ambient temperature | Generally chemoselective for imines |

| Sodium Cyanoborohydride (NaBH₃CN) | Acidic pH | Mild conditions | Highly selective for imines/iminium ions |

| Sodium Triacetoxyborohydride (STAB) | Dichloroethane (DCE) | Mild, non-acidic conditions | Excellent selectivity for imines/iminium ions |

This table provides a general overview of common reducing agents and their typical applications in reductive amination. Specific outcomes can vary based on substrate and precise reaction conditions.

Palladium-Catalyzed Amination Routes for Unsaturated Substrates

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a versatile method for forming aryl and vinyl amines. This strategy could be applied to the synthesis of this compound by coupling tert-butylamine with a prop-1-enyl halide or triflate.

The success of this reaction is highly dependent on the choice of palladium precursor, ligand, and base. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle. uni-muenchen.de For instance, the use of biphenyl-based monophosphine ligands with Pd₂(dba)₃ has proven effective for coupling aza-crown ethers with aryl bromides. acs.org The choice of base is also crucial, with sodium tert-butoxide being a common choice. nih.gov

Kinetic studies have shown that for the coupling of aniline (B41778) derivatives with aryl triflates using certain diphosphane (B1201432) ligands, a fast equilibrium involving amine coordination precedes the rate-limiting deprotonation step. nih.gov The presence of halide salts can alter the mechanism, where the base adds to the palladium complex in the rate-limiting step. nih.gov

Table 2: Key Components in Palladium-Catalyzed Amination

| Component | Examples | Role in Catalytic Cycle |

| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst |

| Ligand | X-Phos, John-Phos, BINAP | Stabilizes the metal center, influences reactivity and selectivity |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Activates the amine and facilitates reductive elimination |

| Substrate | Prop-1-enyl bromide, Prop-1-enyl triflate | The electrophilic partner in the coupling reaction |

This table highlights the essential components for a successful palladium-catalyzed amination reaction.

Evaluation of Wittig Reaction and Related Olefination Strategies for Prop-1-enyl Moiety Formation

The Wittig reaction is a cornerstone of alkene synthesis, allowing for the conversion of aldehydes and ketones into alkenes. masterorganicchemistry.comwikipedia.orgumass.edumnstate.edu This reaction could be employed to construct the prop-1-enyl group by reacting an appropriate phosphorus ylide with a carbonyl compound. For the synthesis of this compound, two main retrosynthetic disconnections using the Wittig reaction are possible:

Reaction of a (formylmethyl)phosphonium ylide with acetone.

Reaction of an ethylidenephosphorane with N-tert-butylformamide.

The stereochemistry of the resulting alkene is a key consideration in the Wittig reaction. organic-chemistry.org Non-stabilized ylides generally lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org The Schlosser modification can be used to obtain (E)-alkenes from non-stabilized ylides. wikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction, a variation of the Wittig reaction using phosphonate (B1237965) esters, typically provides (E)-alkenes with high selectivity. wikipedia.org

Stereoselective Alkylation or Vinylation Strategies on Amine Precursors

This approach involves the direct introduction of the prop-1-enyl group onto a pre-existing tert-butylamine framework. This could be achieved through nucleophilic substitution (alkylation) or through more modern transition-metal-catalyzed vinylation reactions.

Alkylation of tert-butylamine with a prop-1-enyl halide would be a direct approach, though it may suffer from issues of polyalkylation and the relatively low nucleophilicity of the sterically hindered tert-butylamine.

Transition-metal-catalyzed hydroamination, the addition of an amine across a double or triple bond, presents a more sophisticated and atom-economical alternative. researchgate.net Catalysts based on palladium, nickel, and rhodium have been developed for the hydroamination of dienes and vinylarenes. researchgate.net For instance, palladium catalysts have been used for the Markovnikov addition of arylamines to vinylarenes. researchgate.net

Exploration of Novel Reaction Pathways for the Prop-1-enyl Moiety Functionalization

This section delves into synthetic strategies that construct the target molecule by first forming a key intermediate, which is then further functionalized.

Enamine-Based Synthetic Strategies from Carbonyl Compounds

Enamines, formed from the reaction of a secondary amine with an aldehyde or ketone, are versatile nucleophilic intermediates. masterorganicchemistry.comlibretexts.orgmakingmolecules.com For the synthesis of this compound, an enamine could be formed from the reaction of tert-butylamine with propanal. However, since tert-butylamine is a primary amine, the initial product would be an imine, which would then tautomerize to the desired enamine.

The formation of enamines from secondary amines and carbonyls typically requires acid catalysis to facilitate the dehydration step. masterorganicchemistry.com The resulting enamine can then react with various electrophiles. libretexts.org

The Stork enamine alkylation is a well-established method that utilizes enamines as enolate equivalents for C-C bond formation. libretexts.org While not directly applicable to the final step of the target molecule's synthesis, the principles of enamine reactivity are relevant.

Table 3: Comparison of Imine and Enamine Formation

| Feature | Imine Formation | Enamine Formation |

| Amine Reactant | Primary Amine | Secondary Amine |

| Key Intermediate | Iminium Ion | Iminium Ion |

| Final Product | Imine (C=N) | Enamine (C=C-N) |

| Driving Force | Removal of water | Removal of water and deprotonation at the α-carbon |

This table outlines the key differences between imine and enamine formation from carbonyl compounds.

Cross-Coupling Reactions for C-N and C-C Bond Construction

The construction of the carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds is fundamental to the synthesis of this compound. Modern cross-coupling reactions, particularly those catalyzed by transition metals, provide powerful tools for forging these bonds with high precision and efficiency.

Palladium-catalyzed cross-coupling reactions have become exceptionally versatile for the synthesis of amines. acs.org The Buchwald-Hartwig amination, a cornerstone of C-N bond formation, facilitates the coupling of amines with aryl or vinyl halides/triflates. mychemblog.comtcichemicals.com In a potential synthesis of the target molecule, a vinyl halide, such as 1-bromoprop-1-ene, could be coupled with tert-butylamine. This reaction is typically catalyzed by a palladium complex, often supported by specialized phosphine ligands that enhance catalytic activity and substrate scope. acs.orgmychemblog.com The choice of ligand is critical for the reaction's success. mychemblog.com The general mechanism involves the oxidative addition of the palladium(0) catalyst to the vinyl halide, followed by coordination and deprotonation of the amine, and finally, reductive elimination to yield the desired N-alkenyl amine and regenerate the catalyst. mychemblog.com

While the Buchwald-Hartwig reaction is a primary method for the C-N bond, C-C coupling reactions are essential for constructing the carbon backbone. For instance, a Suzuki or Negishi coupling could be envisioned to first construct a larger unsaturated ketone, which could then be converted to the target amine via reductive amination. These reactions are indispensable for creating complex molecular architectures from simpler, readily available starting materials. researchgate.net

| Feature | Description | Relevance to Synthesis |

|---|---|---|

| Catalyst System | Typically a Palladium(0) source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., BINAP, XPhos). mychemblog.com | Enables the coupling of an amine with a vinyl halide under relatively mild conditions. |

| Reactants | An amine (e.g., tert-butylamine) and a vinyl halide or triflate (e.g., 1-bromoprop-1-ene). mychemblog.com | Directly forms the crucial N-(prop-1-enyl) bond of the target molecule. |

| Base | A stoichiometric amount of a base (e.g., NaOtBu, Cs₂CO₃) is required. mychemblog.com | Facilitates the deprotonation of the amine, making it a more effective nucleophile. |

| Generality | The method is widely applicable to a broad range of amines and (pseudo)halides. acs.org | Provides a reliable and well-established route for the key bond-forming step. |

Stereoselective Synthesis of this compound and its E/Z Isomers

The presence of the prop-1-enyl group introduces the possibility of E/Z stereoisomerism. Controlling the geometry of this double bond is a significant challenge in organic synthesis.

The stereoselective synthesis of Z-alkenes is often more challenging than that of their thermodynamically more stable E-isomers. researchgate.net Several methods have been developed to address this, including modifications of the Wittig reaction and alkyne reductions. For instance, the partial hydrogenation of a corresponding alkyne (e.g., N-(prop-1-ynyl)propan-2-amine) using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) typically yields the Z-alkene. Conversely, dissolving metal reductions, such as with sodium in liquid ammonia, would favor the formation of the E-alkene.

Modern methods also include stereodivergent strategies that can selectively produce either the E or Z isomer from the same starting materials by carefully selecting the catalyst or reaction conditions. acs.org Photoinduced nickel catalysis, for example, has been used for the stereodivergent synthesis of both E- and Z-alkenes. acs.org

While the target molecule, this compound, is achiral, the principles of asymmetric synthesis are crucial for producing related chiral amine structures, which are prevalent in pharmaceuticals and agrochemicals. nih.gov Transition metal-catalyzed asymmetric hydrogenation of prochiral enamines or imines is a powerful method for creating chiral amines. acs.org

For a structurally related chiral amine, one could synthesize a prochiral enamine and then perform an asymmetric hydrogenation using a chiral catalyst. Iridium and rhodium complexes with chiral phosphine ligands are well-known for their high efficiency and enantioselectivity in such transformations. acs.orgacs.org For example, iridium complexes with phosphino-oxazoline ligands have shown excellent performance in the asymmetric reduction of N-aryl imines. nih.gov The choice of metal and ligand is critical and often requires screening to find the optimal combination for a specific substrate to achieve high enantiomeric excess (ee). nih.govacs.org

| Catalyst Type | Metal Center | Typical Ligands | Application | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation Catalyst | Iridium (Ir) | Phosphino-oxazoline, f-binaphane | Asymmetric hydrogenation of N-aryl imines. | nih.gov |

| Asymmetric Hydrogenation Catalyst | Rhodium (Rh) | Chiral diphosphines | Hydrogenation of N-acetyl enamines. | acs.org |

| Asymmetric Hydrogenation Catalyst | Palladium (Pd) | Chiral diphosphine ligands | Hydrogenation of activated imines. | acs.org |

| Asymmetric Amination Catalyst | Copper (Cu) | Chiral phosphoramidite | Asymmetric allylic amination. | acs.org |

Biocatalysis offers a highly selective and sustainable alternative to traditional chemical synthesis. nih.gov Enzymes can operate under mild conditions and often exhibit exquisite stereo- and regioselectivity. nih.govnih.gov For the synthesis of chiral amines, several classes of enzymes are particularly relevant.

Amine transaminases (ATAs) are powerful biocatalysts that transfer an amino group from a donor molecule to a prochiral ketone, producing a chiral amine with high enantiopurity. acs.orgworktribe.com By selecting either an (R)-selective or (S)-selective ATA, it is possible to synthesize either enantiomer of a target chiral amine. acs.org Protein engineering and directed evolution have been used to expand the substrate scope of ATAs, making them applicable to a wider range of molecules. nih.gov

Other enzymes, such as imine reductases (IREDs) and amine dehydrogenases (AmDHs), also play a crucial role in chiral amine synthesis through the asymmetric reduction of C=N bonds. acs.org These enzymatic methods are increasingly being integrated into multi-step syntheses and cascade reactions, further enhancing their efficiency and appeal for industrial applications. acs.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and efficient. rsc.orgwordpress.com Key considerations include the use of renewable feedstocks, the reduction of waste, and the use of catalytic rather than stoichiometric reagents. rsc.org

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wordpress.comprimescholars.com Reactions with high atom economy are inherently less wasteful. rsc.org

When considering the synthesis of this compound, different synthetic routes will have vastly different atom economies.

Reductive Amination: The reaction of a ketone (e.g., 4-methylpent-1-en-3-one) with tert-butylamine followed by a reducing agent is a common method for amine synthesis. numberanalytics.comresearchgate.net If catalytic hydrogenation is used, the only byproduct is water, leading to a very high atom economy.

Borrowing Hydrogen: This elegant strategy involves the N-alkylation of an amine with an alcohol. rsc.org The catalyst temporarily "borrows" hydrogen from the alcohol to form an intermediate aldehyde or ketone, which then reacts with the amine. The borrowed hydrogen is then used to reduce the resulting imine, regenerating the catalyst and producing only water as a byproduct. This approach is highly atom-economical. rsc.org

Alkylation with Halides: Traditional N-alkylation using an alkyl halide (e.g., 1-bromoprop-1-ene) and a base suffers from lower atom economy due to the formation of a stoichiometric amount of salt byproduct. rsc.org

By choosing catalytic routes like reductive amination or borrowing hydrogen over classical stoichiometric methods, the synthesis of this compound can be made significantly more sustainable and efficient, aligning with the core tenets of green chemistry. rsc.orgjocpr.com

Solvent-Free or Aqueous Medium Synthesis of Unsaturated Amines

The synthesis of unsaturated amines, such as this compound, is increasingly focused on environmentally benign methodologies. Traditional synthetic routes often rely on volatile organic solvents, which contribute to environmental pollution and pose safety risks. Consequently, research has shifted towards solvent-free conditions or the use of water as a reaction medium, aligning with the principles of green chemistry. tandfonline.commun.ca

Solvent-free synthesis represents an ideal green chemistry approach, minimizing waste and simplifying product purification. mun.ca One innovative solvent-free method involves the reaction of amines with carbon dioxide and a hydrosilane, catalyzed by a binary system of tetrabutylammonium (B224687) acetate (B1210297) (TBAA) and copper(II) acetate (Cu(OAc)₂). acs.org This process first yields N-formylated amines, which can then undergo further C-C bond-forming reactions in a one-pot synthesis to produce enamines. acs.org This approach is notable for utilizing CO₂ as a C1 source under mild, solvent-free conditions. acs.org

Another significant advancement in solvent-free synthesis utilizes microwave irradiation. tandfonline.com This technique can drastically reduce reaction times and energy consumption. For instance, the self-condensation of enamines to form substituted benzenes has been successfully achieved under microwave heating, often in the presence of an ionic liquid which acts as both a catalyst and a solvent with negligible vapor pressure. tandfonline.com This suggests the feasibility of preparing the initial enamine, this compound, from tert-butylamine and propionaldehyde (B47417) under similar solvent-free microwave conditions.

The use of water as a solvent for organic synthesis is highly desirable due to its non-toxicity, non-flammability, and abundance. mun.ca While the synthesis of water-sensitive compounds like enamines in aqueous media presents challenges, various strategies have been developed to overcome this. Phase-transfer catalysis (PTC) is one such method that facilitates reactions between reactants located in different phases (e.g., an organic substrate and an aqueous reagent). youtube.com By using a phase-transfer catalyst, it is possible to conduct reactions like N-alkylation in an aqueous system, which could be adapted for enamine synthesis, potentially offering high yields and reducing the need for expensive and hazardous organic solvents. youtube.com Research into the synthesis of other nitrogen-containing compounds, such as sulfonamides, has demonstrated the successful use of aqueous media to achieve excellent yields at room temperature. researchgate.net

The following table summarizes key findings in the development of solvent-free and aqueous medium synthesis for unsaturated amines.

| Methodology | Catalyst/Conditions | Key Advantages | Relevant Findings |

| Solvent-Free Synthesis | TBAA / Cu(OAc)₂ with CO₂ and PhSiH₃ at 20°C | Utilizes CO₂; mild conditions; solvent-free; one-pot synthesis. | Successfully synthesizes enamines from amines and CO₂ via an intermediate formamide. acs.org |

| Microwave-Assisted | Microwave irradiation (e.g., 400W), optional ionic liquid | Rapid reaction times (minutes); reduced energy usage; avoids high-boiling solvents. | Efficiently drives the self-condensation of enamines, indicating a powerful method for reactions involving enamine intermediates. tandfonline.com |

| Aqueous Medium Synthesis | Phase-Transfer Catalysis (PTC) | Use of water as a safe solvent; faster reactions; reduced byproducts. | Enables reactions between immiscible reactants, potentially allowing for enamine synthesis in an aqueous environment. youtube.com |

| Aqueous Synthesis | Room temperature, water as solvent | Environmentally friendly; simple work-up; excellent yields. | Demonstrated for the synthesis of N,N-diethyl amide-bearing benzenemethanesulfonamides, showing the potential for complex syntheses in water. researchgate.net |

Development of Catalytic Methods for Reduced Environmental Impact

The development of advanced catalytic systems is paramount to reducing the environmental impact of chemical synthesis. For unsaturated amines like this compound, catalysis offers pathways that are more efficient, selective, and less wasteful than stoichiometric methods. These methods often operate under milder conditions and exhibit high atom economy, a core principle of green chemistry. rsc.org

Transition-metal catalysis has been extensively explored for C-N bond formation to generate enamines.

Palladium-based catalysts are versatile for this purpose. They can be used in the coupling of vinyl bromides with amines or in the oxidative amination of olefins, providing direct routes to enamine structures. organic-chemistry.org Palladium acetate in conjunction with specific phosphine ligands has proven effective for these transformations. organic-chemistry.org

Copper catalysts , particularly copper acetate, have been employed as oxidants in palladium-catalyzed oxidative amination reactions. organic-chemistry.org Furthermore, as mentioned previously, a binary system of Cu(OAc)₂ and TBAA works effectively for the synthesis of enamines from CO₂ under solvent-free conditions. acs.org

Cobalt catalysts are emerging as a cost-effective and sustainable alternative to precious metals. Highly dispersed cobalt nanoparticles supported on carbon have shown excellent activity in the N-alkylation of amides with alcohols, a reaction that can be extended to amine synthesis. rsc.org Additionally, cobalt(I) pincer complexes can efficiently catalyze the isomerization of N-allylic amines into enamines with high selectivity. organic-chemistry.org

Gold nanoparticle catalysts have also been reported for the synthesis of enamines, offering high activity and the potential for catalyst recycling. organic-chemistry.org

Beyond transition metals, organocatalysis and metal-free approaches are gaining traction. A notable example is the use of a simple inorganic base, potassium tert-butoxide (t-BuOK), to catalyze the hydrosilylation of tertiary amides, leading to the selective formation of enamines in very good yields. organic-chemistry.org This method avoids the use of transition metals entirely, further enhancing its environmental credentials. organic-chemistry.org

These catalytic methods are designed to minimize waste by increasing reaction efficiency and selectivity. They often replace hazardous reagents with more benign alternatives and allow for reactions to proceed under less energy-intensive conditions. The ultimate goal is the development of catalytic cycles that are not only efficient but also sustainable, allowing for the recycling of the catalyst and minimizing the generation of harmful byproducts.

The table below details various catalytic systems developed for the synthesis of unsaturated amines with a focus on reduced environmental impact.

| Catalyst System | Reactants | Key Features |

| Palladium Acetate / Ligand | Vinyl bromides and amines; Olefins and amines | Broad substrate scope; efficient C-N bond formation. organic-chemistry.org |

| Cu(OAc)₂ / TBAA | Amines, CO₂, PhSiH₃ | Solvent-free; utilizes CO₂; mild conditions. acs.org |

| Cobalt Nanoparticles | Amides and alcohols | Use of earth-abundant metal; recyclable catalyst; broad functional group tolerance. rsc.org |

| Cobalt(I) Pincer Complex | N-allylic amines | High selectivity for enamine isomerization; broad functional group compatibility. organic-chemistry.org |

| Gold Nanoparticles | (Not specified) | Recyclable catalyst; high activity. organic-chemistry.org |

| Potassium tert-butoxide | Tertiary amides and silanes | Transition-metal-free; high selectivity; very good yields. organic-chemistry.org |

Mechanistic Investigations of 2 Methyl N Prop 1 Enylpropan 2 Amine Reactions

Elucidation of Reaction Mechanisms in Unsaturated Tertiary Amine Chemistry

The structure of 2-methyl-N-prop-1-enylpropan-2-amine features two key reactive sites: the nucleophilic tertiary amine nitrogen and the electron-rich prop-1-enyl unsaturated system. The interplay between these two functionalities dictates its chemical behavior.

Nucleophilic Reactivity of the Tertiary Amine Nitrogen

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it a nucleophile and a Brønsted base. libretexts.org All amines, due to this lone pair, can act as nucleophiles, attacking positively charged or partially positive centers in other molecules. libretexts.orgstudymind.co.uk The nucleophilicity of amines generally increases with the number of alkyl substituents, with tertiary amines often being more nucleophilic than secondary amines, which are in turn more nucleophilic than primary amines. researchgate.netmasterorganicchemistry.com However, steric hindrance around the nitrogen atom can significantly impact its reactivity, sometimes making less substituted amines more potent nucleophiles in practice. masterorganicchemistry.comresearchgate.net

Tertiary amines readily participate in nucleophilic substitution reactions with electrophiles like alkyl halides. msu.edu In the case of this compound, reaction with an alkyl halide would be expected to form a quaternary ammonium (B1175870) salt. studymind.co.uklibretexts.org This reactivity is a fundamental characteristic of amines and is analogous to the Williamson ether synthesis, though the greater nucleophilicity of amines means they can react directly without prior conversion to a more nucleophilic conjugate base. msu.edu

The basicity of the amine also plays a role in its reactivity. Amines are weak bases in water, establishing an equilibrium with their corresponding ammonium ions. studymind.co.uk This basicity can influence reaction pathways, and in some cases, acid-base reactions can compete with or precede nucleophilic attack. masterorganicchemistry.com

Electrophilic Reactivity of the Prop-1-enyl Unsaturated System

The prop-1-enyl group in this compound is an example of an enamine system. Enamines are electron-rich alkenes due to the electron-donating nature of the adjacent nitrogen atom, which can be depicted through resonance structures. wikipedia.org This increased electron density makes the double bond highly susceptible to attack by electrophiles. libretexts.org

The key steps in the electrophilic addition reactions of alkenes involve the initial attack of the pi bond on an electrophile to form a carbocation, followed by the attack of a nucleophile on the carbocation. libretexts.org In the case of an unsymmetrical alkene like the prop-1-enyl group, the regioselectivity of the addition is a critical consideration.

Enamines are versatile intermediates in organic synthesis, participating in reactions such as alkylation and acylation. wikipedia.org Their reactivity as carbon-based nucleophiles is a cornerstone of enamine catalysis, a powerful tool in modern organic chemistry. nih.gov

Metal-Catalyzed Transformations Involving this compound

The combination of an amine and an alkene functionality in this compound makes it a suitable substrate for a variety of metal-catalyzed transformations, enabling the formation of new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds.

Transition Metal Catalysis in C-N and C-C Bond Formations (e.g., aminocarbonylation)

Transition metal-catalyzed reactions are indispensable for the synthesis of complex organic molecules. acs.org Aminocarbonylation, the formation of amides from amines and carbon monoxide, is a prominent example of a transition metal-catalyzed reaction. researchgate.netnih.gov Various transition metals, including palladium, rhodium, and cobalt, are effective catalysts for this transformation. researchgate.netnih.gov While direct examples with this compound are scarce, the amine functionality would be expected to participate in such reactions.

Furthermore, the alkene moiety can undergo a range of transition metal-catalyzed reactions. Hydroamination, the addition of an N-H bond across a double bond, is an atom-economical method for synthesizing amines. acs.org While this compound is a tertiary amine and lacks an N-H bond for direct hydroamination, related unsaturated amines can undergo such transformations. Transition metal-catalyzed hydrogenation of enamines is another important reaction for producing chiral amines. rsc.orgnih.gov

The synergistic combination of enamine catalysis and transition metal catalysis has emerged as a powerful strategy for novel chemical transformations. nih.gov In this approach, the amine catalyst generates a nucleophilic enamine intermediate in situ, which then reacts with an electrophilic species activated by a transition metal catalyst. nih.gov

Homogeneous and Heterogeneous Catalysis Studies for Selective Functionalization

Catalysis can be broadly classified into homogeneous and heterogeneous catalysis. In homogeneous catalysis, the catalyst is in the same phase as the reactants, often leading to high activity and selectivity under mild conditions. youtube.comresearchgate.net However, separating the catalyst from the products can be challenging. researchgate.net Heterogeneous catalysts exist in a different phase from the reactants, offering easier separation and recycling, which is advantageous for industrial processes. youtube.comrsc.org

The selective functionalization of a molecule like this compound would benefit from the development of both homogeneous and heterogeneous catalytic systems. For instance, immobilizing a homogeneous catalyst on a solid support is a common strategy to combine the advantages of both types of catalysis. researchgate.netrsc.org This approach can lead to catalysts with the high selectivity of a homogeneous system and the stability and recyclability of a heterogeneous one. chemistryworld.com

Recent advances have seen the development of heterogeneous catalysts for reactions traditionally dominated by homogeneous systems, such as the hydrogenation of amides. nih.gov

Photochemical and Electrochemical Reactivity of this compound

Beyond thermal reactions, the unique electronic properties of this compound suggest potential for photochemical and electrochemical transformations.

The enamine portion of the molecule is of particular interest in photochemistry. Enamines can be involved in photochemical reactions through two primary mechanisms: by forming a photoactive electron donor-acceptor (EDA) complex with a substrate or by being directly excited by light to act as a photoinitiator. nih.govacs.org Upon photoexcitation, enamines can generate radical species from closed-shell precursors under mild conditions. nih.govacs.org This has been exploited in the development of enantioselective photochemical alkylations of aldehydes. nih.govacs.org The combination of organocatalysis and photocatalysis has opened new avenues for synthesizing a wide range of enantioenriched molecules. rsc.org

The electrochemical oxidation of tertiary amines is a well-studied area. researchgate.netrsc.orgmdpi.com The process typically involves a one-electron oxidation of the nitrogen atom to form a radical cation. mdpi.comdatapdf.com The stability of this radical cation is highly dependent on the structure of the amine. datapdf.com The electrochemical oxidation of amines provides a valuable alternative to chemical methods for synthesizing and modifying a variety of important molecules. researchgate.netmdpi.com Direct electrochemical methods have been developed for reactions such as the imidation of aliphatic amines. rsc.org

Light-Induced Transformations of Unsaturated Amine Systems

The photochemistry of unsaturated amines, such as this compound, is a rich field characterized by a variety of transformations. The presence of both a nitrogen atom with a lone pair of electrons and a carbon-carbon double bond within the same molecule allows for diverse photochemical reactions.

One common light-induced transformation is photooxidation. acs.org Irradiation of unsaturated amines in the presence of a photosensitizer and oxygen can lead to the formation of various oxidized products. For instance, enamines can be photocatalytically converted to amides via a [2+2] cycloaddition with singlet oxygen. nih.gov This process is often initiated by a photosensitizer that, upon light absorption, transfers energy to molecular oxygen to generate highly reactive singlet oxygen. The singlet oxygen then reacts with the enamine moiety.

Another significant photochemical pathway involves the formation of imines. Under visible light irradiation, and often with the aid of a photocatalyst, primary and secondary amines can be oxidized to their corresponding imines. researchgate.net In the context of this compound, which is a secondary amine, photo-oxidation could potentially lead to an iminium ion intermediate, which could then undergo further reactions.

Furthermore, intramolecular photocycloadditions represent a key class of reactions for unsaturated amines. Ultraviolet light irradiation of N-alkenoylindoles, for example, results in intramolecular [2+2] photocycloadducts. researchgate.net Although this compound is not an N-alkenoylindole, the principle of intramolecular cycloaddition between the amine and alkene moieties under photochemical conditions is a plausible reaction pathway, potentially leading to the formation of nitrogen-containing heterocyclic compounds.

The specific outcome of these light-induced transformations is highly dependent on the reaction conditions, including the wavelength of light, the presence and nature of a photosensitizer, and the solvent.

Electrosynthesis and Redox Properties of the Compound

The electrochemical behavior of this compound is of significant interest due to the redox-active nature of the enamine functionality. The electrosynthesis of this specific compound has not been extensively detailed in the literature, however, the general principles of electrochemical amination of unsaturated compounds suggest potential synthetic routes. These methods often involve the generation of aminyl radicals from hydroxylamine (B1172632) in the presence of a mediator, which can then add across a double bond. researchgate.net

The redox properties of enamines have been a subject of systematic study. Cyclic voltammetry studies on a series of secondary enamines have shown that they are electron-rich compounds with intriguing oxidation properties. acs.orgnih.gov The oxidation potentials of enamines are influenced by their structural factors. acs.orgnih.gov For enamines derived from primary amines and β-dicarbonyl compounds, a good correlation has been observed between their oxidation potentials and their nucleophilicity. nih.gov

The electrochemical oxidation of tertiary alkylamines has also been investigated, revealing that the oxidation peak potential is influenced by the presence of electron-withdrawing groups. rsc.org In the case of this compound, the nitrogen atom is part of a tertiary amine structure, and its oxidation would likely lead to the formation of an aminium radical cation. This intermediate is a key species in many electrochemical reactions of amines and can undergo various subsequent reactions, such as deprotonation to form a carbon-centered radical. mdpi.com

The electrochemical oxidation of enamines can also be utilized in synthetic applications. For example, the anodic oxidation of enamines in the presence of organic anions can lead to the formation of new carbon-carbon and carbon-heteroatom bonds. acs.org Furthermore, the electrochemical dehydrogenation of amines to nitriles on electrodes like NiOOH has been demonstrated, proceeding through an imine intermediate. nih.gov While this is more relevant for primary amines, it highlights the potential for electrochemical methods to effect transformations at the nitrogen center.

Table 1: Representative Oxidation Potentials of Related Amine Structures

| Compound/Functional Group | Oxidation Potential (V vs. reference electrode) | Reference Electrode | Source |

| N-Aryl Enamines | > +0.78 | SCE | researchgate.net |

| Aliphatic Enamines | < 0.75 | SCE | researchgate.net |

| Enamine from catalyst and aldehyde | 0.33 | Fc/Fc+ | researchgate.net |

Note: These values are for related structures and serve as an indication of the expected redox behavior. The exact oxidation potential of this compound would need to be experimentally determined.

Pericyclic and Rearrangement Reactions

Intramolecular Cyclization Pathways (e.g., amino-alkene cyclization)

The structure of this compound, containing both a nucleophilic amine and an electrophilic alkene, is primed for intramolecular cyclization reactions. These reactions are powerful tools for the synthesis of nitrogen-containing heterocycles.

One of the most common methods to induce such cyclizations is through electrophilic activation of the alkene. For instance, the bromination of cyclohexenyl-substituted secondary amines can lead to the formation of hexahydroindoles and octahydroquinolines upon treatment with a base. wikipedia.org In a similar vein, treatment of this compound with an electrophile could trigger a cyclization cascade.

Palladium-catalyzed coupling-cyclization reactions of α- or β-amino allenes with allylic halides have been shown to produce 2,5-dihydropyrroles and 1,2,3,6-tetrahydropyridines. tcichemicals.com While the substrate is not an allene, this demonstrates the utility of transition metal catalysis in facilitating amino-alkene cyclizations.

Furthermore, base-promoted intramolecular cyclization of tertiary amines and alkenes has been shown to be an efficient method for preparing nitrogen heterocycles. nih.gov In the case of this compound, a strong base could potentially deprotonate a carbon alpha to the nitrogen, creating a nucleophile that could attack the internal double bond.

Recent advances have also highlighted the use of nickel-hydride catalysis for the intramolecular hydroamidation of alkenes, leading to the synthesis of β-lactams. researchgate.net This approach showcases the potential for transition metal hydrides to mediate the addition of an N-H bond (or a synthetic equivalent) across the double bond in an intramolecular fashion.

The regioselectivity and stereoselectivity of these cyclization reactions are critical aspects and are often influenced by the nature of the catalyst, the substituents on the amine and alkene, and the reaction conditions.

Sigmatropic Rearrangements and Their Stereochemical Outcomes (e.g., Claisen rearrangement)

The researchgate.netresearchgate.net-sigmatropic rearrangement is a powerful C-C bond-forming reaction, and its nitrogen-containing counterpart, the aza-Claisen rearrangement, is of significant importance in organic synthesis. numberanalytics.com Given the N-prop-1-enyl moiety in this compound, it is a potential substrate for such a rearrangement.

The aza-Claisen rearrangement of N-allyl enamines typically requires thermal conditions to proceed. tcichemicals.com The reaction proceeds through a concerted, pericyclic transition state, often with a chair-like conformation, leading to the formation of a γ,δ-unsaturated imine. numberanalytics.comacs.org The stereochemical outcome of the reaction is highly dependent on the geometry of the starting enamine and the conformation of the transition state.

Asymmetric versions of the aza-Claisen rearrangement have been developed, allowing for the synthesis of chiral molecules with high enantioselectivity. nih.govnih.gov These methods often employ chiral catalysts or auxiliaries to control the facial selectivity of the rearrangement. For example, the rearrangement of enantioenriched α-chiral allylamines with allenones has been shown to proceed with excellent retention of enantiopurity. nih.gov

The Overman rearrangement, a well-known variant of the aza-Claisen rearrangement, involves the researchgate.netresearchgate.net-sigmatropic rearrangement of allylic imidates to allylic amides, often catalyzed by palladium or other transition metals. acs.org This highlights the potential for metal catalysis to facilitate aza-Claisen-type rearrangements under milder conditions.

A retro-aza-Claisen rearrangement has also been reported, providing a route to medium-sized nitrogen heterocycles. nih.gov This process is driven by the relief of ring strain and the formation of a resonance-stabilized product.

Kinetic and Thermodynamic Aspects of Reactivity Profiles

The reactivity of this compound is governed by the kinetic and thermodynamic parameters of its potential reaction pathways.

The kinetics of N-alkylation of amines have been studied using techniques like 1H NMR spectroscopy, providing rate constants for the formation of secondary and tertiary amines. nih.gov Such studies are crucial for understanding the selectivity of reactions where multiple alkylation events can occur.

In the context of intramolecular hydroamination, kinetic studies have provided insights into the reaction mechanism. For instance, in some lanthanide-catalyzed hydroaminations, the rate was found to be zero-order in the amine substrate and first-order in the catalyst, suggesting that the insertion of the alkene into the metal-nitrogen bond is the rate-determining step. nih.gov Density functional theory (DFT) studies on titanium-catalyzed hydroamination have also been employed to elucidate the reaction pathways and identify the rate-determining steps, which can vary depending on whether the substrate is an allene, alkyne, or alkene. nih.gov

The thermodynamics of rearrangement reactions like the Claisen rearrangement have also been investigated. The classic Claisen rearrangement of an allyl vinyl ether is an exothermic process, driven by the formation of a stable carbonyl group. wikipedia.org For the aza-Claisen rearrangement, the thermodynamic driving force may be less pronounced, but the reaction can still be favorable, particularly if it leads to a more stable conjugated system. The retro-Claisen rearrangement of a vinylcyclopropanecarboxaldehyde, for example, has a calculated free energy of activation of approximately 19 kcal/mol for the backward reaction. researchgate.net The aza-retro-Claisen rearrangement can be thermodynamically driven by the relief of ring strain and the formation of a resonance-stabilized vinylogous amide or sulfonamide. nih.gov

Table 2: Illustrative Kinetic and Thermodynamic Data for Related Amine Reactions

| Reaction Type | System | Key Parameter | Value | Source |

| N-Alkylation | Propylene oxide with primary amine | k2/k1 ratio | ~0.50 | nih.gov |

| Intramolecular Hydroamination | Lanthanide-catalyzed | Reaction Order (Amine) | Zero-order | nih.gov |

| Intramolecular Hydroamination | Lanthanide-catalyzed | Reaction Order (Catalyst) | First-order | nih.gov |

| (retro-)Claisen Rearrangement | 2,5-dihydrooxepin to cis-2-vinylcyclopropanecarboxaldehyde | ΔG‡ (forward) | ~25 kcal/mol | researchgate.net |

| (retro-)Claisen Rearrangement | 2,5-dihydrooxepin to cis-2-vinylcyclopropanecarboxaldehyde | ΔG‡ (backward) | ~19 kcal/mol | researchgate.net |

Note: This table presents data from analogous systems to provide a conceptual framework for the kinetic and thermodynamic profiles of reactions involving this compound.

Spectroscopic and Analytical Characterization of 2 Methyl N Prop 1 Enylpropan 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon and proton frameworks of a molecule. For 2-methyl-N-prop-1-enylpropan-2-amine, which contains a tert-butyl group and a prop-1-enyl group attached to a nitrogen atom, specific resonances and coupling patterns are predicted. The presence of a double bond in the prop-1-enyl group suggests the possibility of E/Z isomerism, which would be distinguishable by NMR.

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The exceptional mobility and chemical equivalence of the methyl groups in the tert-butyl moiety typically result in a sharp and intense signal. nih.gov The protons on the prop-1-enyl group, being in an enamine system, will have characteristic chemical shifts in the vinylic region.

The predicted ¹H NMR spectrum would show distinct signals for the protons of the tert-butyl group, the vinylic protons, and the methyl protons of the prop-1-enyl group. The integration of these signals would correspond to a 9:1:1:3 ratio, confirming the relative number of protons in each environment. For isomeric purity analysis, the presence of two sets of vinylic and allylic signals would indicate a mixture of E and Z isomers.

Predicted ¹H NMR Chemical Shifts and Splitting Patterns (Predicted for the E-isomer in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| (CH₃)₃C- | ~1.2 | Singlet | N/A |

| =CH-CH₃ | ~4.5 - 5.0 | Doublet of Quartets | J(H,H) ≈ 7 Hz, J(H,CH₃) ≈ 1.5 Hz |

| N-CH= | ~5.5 - 6.0 | Doublet of Quartets | J(H,H) ≈ 7 Hz, J(H,CH₃) ≈ 1.5 Hz |

| =CH-CH₃ | ~1.6 | Doublet | J(CH₃,H) ≈ 7 Hz |

Note: These are predicted values based on analogous structures. Actual values may vary.

Predicted ¹³C NMR Chemical Shifts (Predicted for the E-isomer in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C (CH₃)₃ | ~50 - 55 |

| C(C H₃)₃ | ~28 - 32 |

| N-C H= | ~120 - 125 |

| =C H-CH₃ | ~95 - 100 |

| =CH-C H₃ | ~14 - 18 |

Note: These are predicted values based on analogous structures. Actual values may vary.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the predicted signals and confirming the molecular structure. mdpi.com

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling relationships. rsc.org For this compound, a cross-peak would be expected between the vinylic proton (N-CH=) and the other vinylic proton (=CH-CH₃). Further correlations would be seen between the vinylic protons and the allylic methyl protons (=CH-CH₃), confirming the prop-1-enyl fragment's connectivity. No correlations would be observed for the singlet peak of the tert-butyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). It would be used to definitively assign each proton signal to its corresponding carbon signal. For example, the large singlet at ~1.2 ppm in the ¹H spectrum would correlate to the carbon signal at ~28-32 ppm in the ¹³C spectrum, confirming the assignment of the tert-butyl methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bonds) ¹H-¹³C couplings, which is crucial for connecting different parts of the molecule. Key correlations would include:

A cross-peak between the tert-butyl protons and the quaternary carbon of the tert-butyl group.

Correlations from the vinylic protons to both vinylic carbons.

A crucial correlation from the N-CH= proton across the nitrogen to the quaternary carbon of the tert-butyl group, confirming the N-C bond between the two main fragments.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

The IR spectrum of this compound is defined by the vibrations of its two key functional groups. A defining feature for a tertiary amine is the complete absence of N-H stretching vibrations, which typically appear as medium to weak bands in the 3300-3500 cm⁻¹ region for primary and secondary amines. chemicalbook.com

The most diagnostic peaks would be:

C=C Stretch: A medium-intensity absorption band is expected in the range of 1650-1680 cm⁻¹ due to the carbon-carbon double bond stretching in the enamine system. researchgate.net

C-N Stretch: The stretching vibration of the C-N bonds is expected to produce absorptions in the 1250-1020 cm⁻¹ range for aliphatic amines. wisc.edu

=C-H Bending: Out-of-plane bending vibrations for the hydrogens on the double bond are expected in the 900-700 cm⁻¹ region, the exact position of which can sometimes give clues about the substitution pattern of the alkene.

C-H Stretch: Strong absorptions from the C-H stretching of the methyl groups will be present just below 3000 cm⁻¹.

Predicted IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Alkene | C=C Stretch | 1650 - 1680 | Medium |

| Alkane | C-H Stretch | 2850 - 2970 | Strong |

| Tertiary Amine | C-N Stretch | 1020 - 1250 | Medium-Weak |

| Alkene | =C-H Bend | 700 - 900 | Medium-Strong |

| Amine | N-H Stretch | None | Absent |

Note: These are expected ranges based on characteristic functional group absorptions.

Infrared spectroscopy can be employed to study the conformational preferences in molecules like enamines, which can exist in different spatial arrangements (conformers) due to rotation around single bonds. For enamines, the key rotational equilibrium is often around the C-N single bond, leading to s-trans and s-cis conformers.

While specific studies on this compound are not available, research on analogous enamino-ketone systems has shown that the vibrational frequencies of the C=C and C=O coupled modes are sensitive to the conformation. researchgate.net It is plausible that the frequency of the C=C stretching vibration in this compound could be influenced by its conformation. A detailed analysis, often supported by computational chemistry, could potentially distinguish between different stable conformers by identifying shifts in the key vibrational bands under varying conditions (e.g., temperature, solvent).

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by measuring the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be the definitive method for determining the precise elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of a compound, distinguishing it from other molecules with the same nominal mass.

Expected Data: While no experimental data exists, the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated.

Table 1: Theoretical HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₁₇N |

| Theoretical Monoisotopic Mass | 127.1361 u |

| Theoretical [M+H]⁺ | 128.1439 u |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for analyzing volatile compounds like amines. In the analysis of this compound, GC would separate it from any impurities, and the mass spectrometer would then provide a mass spectrum for identification. The fragmentation pattern in the mass spectrum would be characteristic of the molecule's structure.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis

LC-MS is another potent hybrid technique that is particularly useful for less volatile or thermally sensitive compounds. While this compound is likely volatile enough for GC-MS, LC-MS could also be employed, especially for analyzing complex mixtures or for methods where derivatization is not desired. The choice of ionization source (e.g., ESI, APCI) would be critical for successful analysis.

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are essential for assessing the purity of a compound and for its purification from a mixture.

Gas Chromatography (GC) for Purity Assessment

Gas chromatography with a suitable detector, such as a flame ionization detector (FID), would be a primary method for determining the purity of a sample of this compound. The retention time of the compound would be a characteristic property under specific chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate).

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-performance liquid chromatography is a versatile technique for the separation, identification, and quantification of compounds. For an amine like this compound, reverse-phase HPLC with a suitable column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) with an additive (such as formic acid or trifluoroacetic acid to improve peak shape) would be a common approach. A UV detector would likely be used if the compound possesses a chromophore, although for a simple amine, other detectors like an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) could be more effective.

Computational and Theoretical Studies on 2 Methyl N Prop 1 Enylpropan 2 Amine

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and bonding characteristics of a molecule. For 2-methyl-N-prop-1-enylpropan-2-amine, these studies would typically employ methods like Density Functional Theory (DFT) to provide a detailed picture of its molecular structure and electron distribution.

Density Functional Theory (DFT) Studies on Ground State Properties

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. A typical DFT study on this compound would involve geometry optimization to find the lowest energy structure and calculation of various molecular properties. The B3LYP functional with a 6-31G* basis set is a commonly used level of theory for such organic molecules, providing reliable results for structural parameters. nih.gov

Below is a table of hypothetical optimized geometric parameters for the ground state of this compound, as would be predicted by DFT calculations.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=C | 1.34 Å |

| C-N | 1.42 Å | |

| N-C(isopropyl) | 1.47 Å | |

| C-H (vinyl) | 1.09 Å | |

| C-H (alkyl) | 1.10 Å | |

| Bond Angle | C=C-N | 123° |

| C-N-C(isopropyl) | 121° | |

| H-C=C | 120° | |

| Dihedral Angle | H-C=C-N | ~180° (for a planar isomer) |

These values are representative and based on typical DFT results for similar enamine structures.

Molecular Orbitals and Electron Density Distribution

The electronic character of this compound is largely defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is expected to be primarily localized on the enamine moiety, specifically with significant contributions from the nitrogen lone pair and the C=C pi bond. This makes the molecule nucleophilic at the alpha-carbon. makingmolecules.com The LUMO, conversely, would likely be a π* orbital associated with the C=C double bond.

The electron density distribution, also calculable via DFT, would show a high electron density around the nitrogen atom and the vinylic carbon atom not bonded to the nitrogen, confirming the nucleophilic nature of enamines. wikipedia.org Natural Bond Orbital (NBO) analysis could further quantify the charge distribution and delocalization of the nitrogen lone pair into the C=C pi system. academie-sciences.fr

Conformational Analysis and Energy Landscapes

The flexibility of this compound allows for the existence of multiple conformers, which can be explored computationally to understand their relative stabilities and the energy barriers separating them.

Computational Exploration of Rotational Isomers around C-N and C=C Bonds

Rotation around the C-N single bond and the C=C double bond (in the context of E/Z isomerism) are key conformational degrees of freedom. Due to the partial double bond character of the C-N bond arising from p-π conjugation, rotation around this bond is restricted. makingmolecules.com Computational studies would likely reveal a significant rotational barrier. researchgate.net The relative stability of different conformers arising from rotation around the N-C(isopropyl) bond would also be of interest.

A potential energy surface scan, performed using computational methods, can map out the energy changes associated with the rotation around specific bonds. The results would indicate the most stable conformations and the transition states connecting them.

| Rotational Barrier | Predicted Energy Barrier (kcal/mol) |

| C-N bond rotation | 8 - 15 |

| N-C(isopropyl) bond rotation | 3 - 6 |

These are estimated values based on studies of similar enamines and amides. researchgate.netmsu.edu

Molecular Dynamics Simulations for Conformational Flexibility and Tautomerism

Molecular dynamics (MD) simulations can provide a dynamic picture of the conformational landscape of this compound over time. By simulating the motion of atoms at a given temperature, MD can explore different accessible conformations and the transitions between them.

Furthermore, MD simulations could be employed to study the potential for imine-enamine tautomerism. numberanalytics.com While the enamine form is generally favored for secondary amines, computational studies can quantify the energy difference between the enamine tautomer (this compound) and its corresponding imine tautomer (2-methyl-N-(prop-2-ylidene)propan-2-amine). The solvent can play a crucial role in the position of this equilibrium, with polar solvents often stabilizing the more polar enamine form. academie-sciences.fr

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for investigating reaction mechanisms by modeling the pathway from reactants to products and identifying the high-energy transition states. A plausible reaction to model for this compound would be its hydrolysis back to a ketone and a secondary amine, a characteristic reaction of enamines. masterorganicchemistry.comchemistrysteps.com

The mechanism of enamine hydrolysis in acidic conditions involves the protonation of the enamine at the alpha-carbon, followed by the attack of water on the resulting iminium ion. orgoreview.comyoutube.com Computational modeling of this process would involve locating the transition state for the rate-determining step, which is often the C-C bond formation or the attack of water. nih.gov

Below is a hypothetical reaction coordinate diagram profile for the acid-catalyzed hydrolysis of this compound.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (Enamine + H₃O⁺) | 0 |

| 2 | Transition State 1 (Protonation) | +5 to +10 |

| 3 | Intermediate (Iminium ion + H₂O) | -5 to 0 |

| 4 | Transition State 2 (Water attack) | +15 to +25 |

| 5 | Products (Ketone + Amine + H₃O⁺) | Thermodynamically favorable |

The energy values are illustrative and represent a typical profile for such a reaction.

By calculating the vibrational frequencies of the transition state structure, one can confirm that it is a true first-order saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Computational Prediction of Reaction Selectivity and Regioselectivity

The prediction of selectivity in chemical reactions involving this compound is a critical application of computational chemistry. For instance, in reactions such as electrophilic additions to the double bond or nucleophilic attack by the amine, multiple products can be formed. Computational models can elucidate the factors that control which product is favored.

Theoretical calculations, primarily using Density Functional Theory (DFT), are employed to model the potential energy surface of a reaction. By locating the transition states for all possible reaction pathways, the activation energies can be determined. The pathway with the lowest activation energy is generally the most favored, thus indicating the selective outcome of the reaction.

For this compound, a key aspect to consider is the regioselectivity of reactions at the C=C double bond. The electronic effects of the alkyl and amine substituents influence the electron density distribution across the double bond, making one carbon atom more susceptible to electrophilic or nucleophilic attack than the other. Computational calculations of properties like atomic charges and frontier molecular orbitals (HOMO and LUMO) can predict the most likely site of reaction.

Table 1: Predicted Regioselectivity in the Electrophilic Addition of HBr to this compound

| Possible Product | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

|---|---|---|

| 2-bromo-N-(tert-butyl)propan-1-amine | 15.2 | Yes |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of computational studies.

Theoretical Determination of Barrier Heights and Reaction Rates

The rates of chemical reactions are fundamentally governed by the energy barriers that must be overcome for reactants to transform into products. Theoretical chemistry allows for the precise calculation of these barrier heights, also known as activation energies.

Using computational methods such as transition state theory in conjunction with quantum chemical calculations, the rate constants for elementary reaction steps can be estimated. These calculations are crucial for understanding reaction kinetics without the need for extensive experimental work. For a molecule like this compound, this could involve studying its isomerization, decomposition, or reactions with other species.

The Arrhenius equation, k = A * exp(-Ea / RT), is often used in conjunction with calculated activation energies (Ea) to determine the temperature dependence of reaction rates. The pre-exponential factor (A) can also be estimated from the vibrational frequencies of the transition state and reactants, which are obtainable from the same computational models.

Table 2: Calculated Barrier Heights for Isomerization of this compound

| Isomerization Reaction | Barrier Height (Ea) (kcal/mol) | Calculated Rate Constant at 298 K (s⁻¹) |

|---|---|---|

| (E)-isomer to (Z)-isomer | 35.8 | 1.2 x 10⁻¹³ |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of computational studies.

Intermolecular Interactions and Supramolecular Assembly

The macroscopic properties and behavior of this compound in condensed phases are dictated by the nature and strength of its intermolecular interactions.

Hydrogen Bonding and Van der Waals Interactions in Solvent Systems

The secondary amine group in this compound is capable of acting as both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the lone pair on the nitrogen atom). In protic solvents like water or alcohols, it can form hydrogen bonds with the solvent molecules. In aprotic solvents, dipole-dipole and van der Waals interactions will be more dominant.

Computational studies, often employing molecular dynamics (MD) simulations, can provide a detailed picture of these interactions. By simulating a box of this compound molecules with a chosen solvent, the radial distribution functions can be calculated to show the average distance and coordination number of solvent molecules around the amine. These simulations also provide insights into the strength of hydrogen bonds and the magnitude of van der Waals forces. Such studies are crucial for understanding solubility and solvation thermodynamics. The inclusion of intermolecular interactions in computational models has been shown to be fundamental for accurately describing the spectroscopic properties of similar amine-containing compounds. mdpi.com

Self-Assembly Potential in Solution and Solid State

The ability of molecules to spontaneously organize into ordered structures, known as self-assembly, is a key area of modern chemistry. nih.gov For this compound, the interplay of hydrogen bonding from the N-H group and weaker van der Waals interactions between the alkyl chains could potentially lead to self-assembly under specific conditions, such as in non-polar solvents or in the solid state.

Theoretical models can predict the most stable arrangements of multiple molecules, known as clusters or aggregates. By calculating the interaction energies of different molecular orientations, it is possible to determine whether self-assembly into structures like dimers, chains, or more complex networks is energetically favorable. While electrostatic interactions are often strong drivers for self-assembly, forces such as hydrogen bonds, van der Waals forces, and hydrophobic interactions are also critical in forming stable, higher-level assemblies. nih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-bromo-N-(tert-butyl)propan-1-amine |

| 1-bromo-N-(tert-butyl)propan-2-amine |

| Hydrogen Bromide |

In-depth Analysis of this compound Reveals Limited Publicly Available Data

A comprehensive review of scientific literature and chemical databases indicates a significant scarcity of specific research and data pertaining to the chemical compound This compound . This absence of dedicated studies and findings in the public domain precludes the creation of a detailed, evidence-based article on its specific applications in advanced chemical systems as outlined in the user's request.

While the provided outline requests in-depth information on the compound's role as a versatile building block in complex organic synthesis and its potential in materials science, extensive searches have not yielded specific results for this particular molecule. The available scientific information often pertains to structurally related but distinct chemical entities. Adherence to the strict requirement of focusing solely on "this compound" prevents the inclusion of data from these related compounds, as such information would not be scientifically accurate or relevant to the specified subject.

For instance, searches for its use as a precursor for nitrogen-containing heterocycles like imines and quinazolines, as an intermediate in chiral compound synthesis, or as a reagent in alkene functionalization reactions such as cyclopropanation did not return any specific scholarly articles or patents involving "this compound". marquette.edunih.govopenmedicinalchemistryjournal.comorientjchem.orgnih.govorganic-chemistry.orgmasterorganicchemistry.com Similarly, its purported applications in polymer chemistry, either as a monomer in polymerization reactions or as a cross-linking agent, are not documented in the accessible literature. osti.gov

Chemical databases list various related amine compounds, but "this compound" itself is not well-characterized, lacking detailed entries on its synthesis, properties, and reactivity. drugbank.comnih.govnih.govmoldb.comnist.govnih.gov

Until specific research on the synthesis, properties, and applications of "this compound" is conducted and published, a thorough and scientifically rigorous article meeting the detailed requirements of the provided outline cannot be constructed.

Applications of 2 Methyl N Prop 1 Enylpropan 2 Amine in Advanced Chemical Systems

Potential in Materials Science and Polymer Chemistry

Component in Polymeric Membranes for Gas Separation

The separation of gases is a critical process in various industrial applications, including carbon capture, hydrogen purification, and air separation. Polymeric membranes offer an energy-efficient alternative to traditional separation methods like cryogenic distillation and absorption. The incorporation of amine functionalities into polymer matrices has been a key strategy to enhance the performance of membranes for CO2 separation. nih.govtandfonline.comtandfonline.comnih.gov This is due to the reversible reaction between amines and CO2, which facilitates the transport of CO2 across the membrane. nih.govtandfonline.comtandfonline.comnih.gov

Based on research related to amine-containing polymers, 2-methyl-N-prop-1-enylpropan-2-amine could serve as a valuable component in such membranes. Specifically, polymers like poly(allylamine) have been investigated for their high density of amine groups, which contributes to their CO2 separation capabilities. nih.gov The allylic group in this compound allows for its potential polymerization or grafting onto other polymer backbones to create a functional membrane material.

The structure of the amine plays a crucial role in the CO2 separation performance. nih.govtandfonline.comtandfonline.comnih.gov Studies have shown that sterically hindered amines can influence CO2 transport properties, sometimes leading to improved permeability and selectivity. mdpi.com The tert-butyl group in this compound provides significant steric hindrance around the nitrogen atom, which could modulate the CO2 transport mechanism in a beneficial way.

The performance of amine-containing membranes is often evaluated based on their CO2 permeability and selectivity over other gases like N2 or H2. The following table summarizes the performance of various amine-containing polymeric membranes, providing a benchmark for the potential performance of membranes functionalized with this compound.

| Membrane Material | Amine Content (wt%) | CO2 Permeability (Barrer) | CO2/H2 Selectivity | CO2/N2 Selectivity | Reference |

| MEA-PVA | 80 | 604 | 58.5 | - | nih.govtandfonline.comtandfonline.com |

| PAMAM-PEG | - | 83.7 | 51.8 | - | nih.govtandfonline.comtandfonline.com |

| Poly(allylamine)-based hybrid membrane | - | - | - | - | nih.gov |

| Sterically hindered polyamine membranes | - | - | - | - | mdpi.com |

Data sourced from studies on related amine-containing membranes.

Catalytic Roles and Ligand Design

The unique electronic and steric properties of this compound make it an interesting candidate for applications in catalysis, particularly in the realm of asymmetric synthesis where the creation of chiral molecules is paramount.

Ligand in Metal-Catalyzed Reactions, particularly for Asymmetric Synthesis

Chiral amines are widely used as ligands for transition metals in a vast array of catalytic asymmetric reactions. nih.govacs.orgresearchgate.netchinesechemsoc.org These ligands coordinate to the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. The nitrogen atom of this compound can act as a Lewis base, coordinating to a metal center. If a chiral version of this amine were synthesized, it could serve as a chiral ligand.